Cas no 69169-71-7 (8-Methoxy-4-methylbenzogcoumarin)

8-メトキシ-4-メチルベンゾクマリンは、クマリン骨格にメトキシ基とメチル基が導入された芳香族化合物です。分子式C₁₅H₁₂O₃で表され、紫外線吸収特性や蛍光発光特性を示すことが特徴です。特に、光安定性に優れており、有機合成中間体や機能性材料としての応用が期待されています。また、分子構造中の電子供与性基(メトキシ基)と電子吸引性基(カルボニル基)の相互作用により、特異的な光物理的性質を発現します。医薬品分野では生理活性物質の前駆体として、材料科学分野では光機能性色素としての研究が進められています。

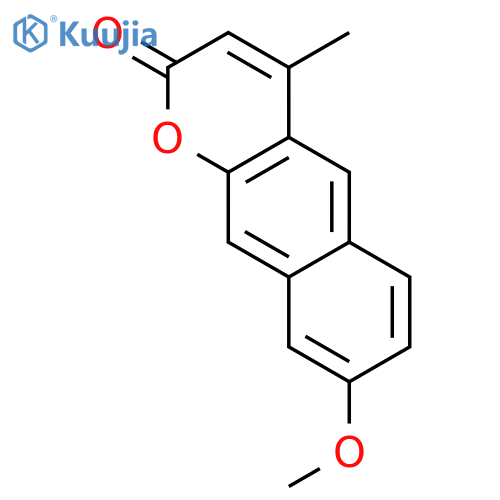

69169-71-7 structure

商品名:8-Methoxy-4-methylbenzogcoumarin

8-Methoxy-4-methylbenzogcoumarin 化学的及び物理的性質

名前と識別子

-

- 2H-Naphtho[2,3-b]pyran-2-one, 8-methoxy-4-methyl-

- 8-Methoxy-4-methylbenzo[g]coumarin

- 8-methoxy-4-methylbenzo[g]chromen-2-one

- M1862

- 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one

- 8-methoxy-4-methyl-2h-benzo[g]chromen-2-one

- 4-Methyl-7-methoxy-2H-1-oxaanthracene-2-one

- MFCD00445784

- AKOS015889590

- 69169-71-7

- 1ST164187

- CS-0367520

- D91544

- DTXSID60498722

- GWFUYESISQUIHB-UHFFFAOYSA-N

- 8-Methoxy-4-methylbenzogcoumarin

-

- MDL: MFCD00445784

- インチ: 1S/C15H12O3/c1-9-5-15(16)18-14-8-11-6-12(17-2)4-3-10(11)7-13(9)14/h3-8H,1-2H3

- InChIKey: GWFUYESISQUIHB-UHFFFAOYSA-N

- ほほえんだ: O1C(C([H])=C(C([H])([H])[H])C2C([H])=C3C([H])=C([H])C(=C([H])C3=C([H])C1=2)OC([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 240.07900

- どういたいしつりょう: 240.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 374

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 35.5

じっけんとくせい

- 色と性状: 薄い黄色から黄色の結晶

- 密度みつど: 1.243

- ゆうかいてん: 218.0 to 223.0 deg-C

- ふってん: 438.1°C at 760 mmHg

- フラッシュポイント: 187.1°C

- 屈折率: 1.632

- PSA: 39.44000

- LogP: 3.26320

- ようかいせい: まだ確定していません。

8-Methoxy-4-methylbenzogcoumarin セキュリティ情報

8-Methoxy-4-methylbenzogcoumarin 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

8-Methoxy-4-methylbenzogcoumarin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-291743-100mg |

8-Methoxy-4-methylbenzo[g]coumarin, |

69169-71-7 | 100mg |

¥4054.00 | 2023-09-05 | ||

| TRC | M720433-2mg |

8-Methoxy-4-methylbenzo[g]coumarin |

69169-71-7 | 2mg |

$ 65.00 | 2022-06-03 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158658-100MG |

8-Methoxy-4-methylbenzogcoumarin |

69169-71-7 | >98.0%(HPLC) | 100mg |

¥2123.90 | 2023-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1862-100MG |

8-Methoxy-4-methylbenzo[g]coumarin |

69169-71-7 | >98.0%(HPLC) | 100mg |

¥2130.00 | 2024-04-16 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158658-10mg |

8-Methoxy-4-methylbenzogcoumarin |

69169-71-7 | >98.0%(HPLC) | 10mg |

¥328.90 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438190-100mg |

8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one |

69169-71-7 | 95+% | 100mg |

¥3510.00 | 2024-05-03 | |

| A2B Chem LLC | AB70246-100mg |

8-Methoxy-4-methylbenzo[g]coumarin |

69169-71-7 | >98.0%(HPLC) | 100mg |

$254.00 | 2024-04-19 | |

| Aaron | AR003O7M-25mg |

8-Methoxy-4-methylbenzo[g]coumarin |

69169-71-7 | 98% | 25mg |

$125.00 | 2025-01-22 | |

| eNovation Chemicals LLC | Y1266577-100mg |

8-METHOXY-4-METHYLBENZO[G]COUMARIN |

69169-71-7 | 98% | 100mg |

$460 | 2025-02-24 | |

| abcr | AB252103-100 mg |

8-Methoxy-4-methyl-2h-naphtho[2,3-b]pyran-2-one, 98%; . |

69169-71-7 | 98% | 100mg |

€404.80 | 2023-06-22 |

8-Methoxy-4-methylbenzogcoumarin 関連文献

-

Seiichi Uchiyama,Chie Gota,Toshikazu Tsuji,Noriko Inada Chem. Commun. 2017 53 10976

-

Seiichi Uchiyama,Patricia Remón,Uwe Pischel,Kyoko Kawamoto,Chie Gota Photochem. Photobiol. Sci. 2016 15 1239

-

Elena Pazos,Olalla Vázquez,José L. Mascare?as,M. Eugenio Vázquez Chem. Soc. Rev. 2009 38 3348

-

Atsushi Kobayashi,Kazuyuki Takehira,Toshitada Yoshihara,Seiichi Uchiyama,Seiji Tobita Photochem. Photobiol. Sci. 2012 11 1368

69169-71-7 (8-Methoxy-4-methylbenzogcoumarin) 関連製品

- 484-12-8(Osthole)

- 529-84-0(4-Methylesculetin)

- 607-71-6(4-Methylcoumarin)

- 2747-05-9(4-Methylumbelliferyl acetate)

- 2107-77-9(4-Methyldaphnetin)

- 2373-31-1(6-Hydroxy-4-methylcoumarin)

- 87-05-8(7-Ethoxy-4-methylcoumarin)

- 2555-28-4(4-Methylherniarin)

- 90-33-5(4-Methylumbelliferone)

- 2107-76-8(5,7-Dihydroxy-4-methylcoumarin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69169-71-7)8-Methoxy-4-methylbenzogcoumarin

清らかである:99%

はかる:1g

価格 ($):665.0